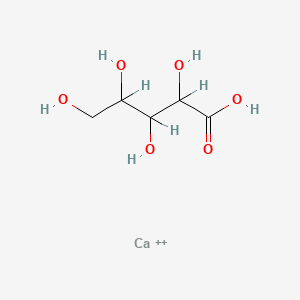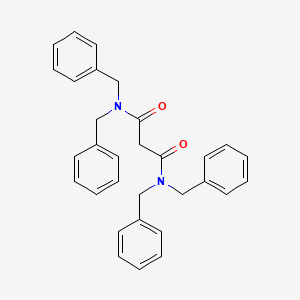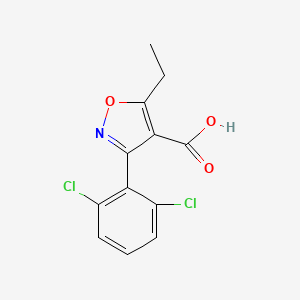
二-L-阿拉伯糖酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique structure and properties, which make it a valuable compound in various fields of research and industry.
科学研究应用
Calcium di-L-arabinonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: In biological research, calcium di-L-arabinonate is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Calcium di-L-arabinonate is used in the production of biodegradable polymers and other industrial materials.
作用机制
Target of Action
Calcium di-L-arabinonate primarily targets voltage-dependent calcium channels in the cell membrane . These channels are crucial for the regulation of intracellular calcium levels, which play a vital role in numerous cellular processes . Calcium di-L-arabinonate also interacts with a family of protein kinases known as CBL-interacting protein kinases (CIPKs) .
Mode of Action
Calcium di-L-arabinonate interacts with its targets by reducing calcium influx into vascular smooth muscle cells . This interaction interferes with voltage-operated calcium channels in the cell membrane, promoting vasodilator activity and reducing blood pressure . In the case of CIPKs, Calcium di-L-arabinonate binds to these kinases, potentially modulating their activity .
Biochemical Pathways
Calcium di-L-arabinonate affects the biochemical pathways involved in the metabolism of pentose sugars such as D-xylose and L-arabinose . These sugars can be enzymatically converted into various bio-based products by microbial non-phosphorylated oxidative pathways . The Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .
Pharmacokinetics
It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The pharmacokinetics of Calcium di-L-arabinonate would depend on its absorption, distribution, metabolism, and excretion properties, which are influenced by its physicochemical parameters .
Result of Action
The molecular and cellular effects of Calcium di-L-arabinonate’s action involve the regulation of intracellular calcium levels. By reducing calcium influx into cells, Calcium di-L-arabinonate can control various cellular functions, including secretion, gene expression, muscle contraction, and metabolism .
生化分析
Biochemical Properties
Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .
Cellular Effects
The effects of Calcium di-L-arabinonate on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .
Molecular Mechanism
The molecular mechanism of Calcium di-L-arabinonate is not fully elucidated. It is known that D- and L-KDP, which can be derived from Calcium di-L-arabinonate, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .
Metabolic Pathways
Calcium di-L-arabinonate is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .
准备方法
Synthetic Routes and Reaction Conditions
Calcium di-L-arabinonate can be synthesized through the reaction of L-arabinonic acid with calcium hydroxide. The reaction typically involves dissolving L-arabinonic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium di-L-arabinonate .
Industrial Production Methods
Industrial production of calcium di-L-arabinonate follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabinonic acid and calcium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting compound is then purified and dried for use in various applications .
化学反应分析
Types of Reactions
Calcium di-L-arabinonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Calcium di-L-arabinonate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of calcium di-L-arabinonate can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve replacing one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of calcium di-L-arabinonate can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
相似化合物的比较
Calcium di-L-arabinonate can be compared with other similar compounds, such as:
Calcium L-arabonate: Similar in structure but differs in the specific arrangement of atoms.
Calcium gluconate: Another calcium salt with different properties and applications.
Calcium lactate: Used in similar applications but has a different chemical structure and properties.
Calcium di-L-arabinonate is unique due to its specific structure and the presence of L-arabinonic acid. This uniqueness contributes to its distinct properties and applications in various fields .
属性
CAS 编号 |
5346-83-8 |
|---|---|
分子式 |
C5H10CaO6 |
分子量 |
206.21 g/mol |
IUPAC 名称 |
calcium;2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |
InChI 键 |
RMGJOMGLQFWXSQ-UWAYVZDLSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |
手性 SMILES |
C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |
规范 SMILES |
C(C(C(C(C(=O)O)O)O)O)O.[Ca] |
Key on ui other cas no. |
22373-09-7 7546-24-9 5346-83-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)


![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)





![8-METHYL[1,2,5]OXADIAZOLO[4,3-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1622523.png)
